Methyl 3-[(trifluoromethyl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2S/c1-10-4(9)2-3-11-5(6,7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHULTFMLIFDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(trifluoromethyl)sulfanyl]propanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl 3-bromopropanoate with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(trifluoromethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(trifluoromethyl)sulfanyl]propanoate is being explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, which can improve their pharmacokinetic profiles. Research indicates that compounds containing trifluoromethyl groups often exhibit increased potency against various biological targets, including enzymes and receptors .
Case Study: Antimalarial Prototypes
Recent studies have synthesized derivatives of this compound aimed at developing new antimalarial drugs. These derivatives were tested for their biological activity, demonstrating promising results in inhibiting the growth of malaria parasites .
Agrochemicals
The compound serves as a building block for the synthesis of agrochemicals, particularly pesticides and herbicides. Its unique chemical properties allow for the development of products that are more effective and environmentally friendly compared to traditional agrochemicals.
Data Table: Agrochemical Applications
| Compound Type | Application | Effectiveness |
|---|---|---|
| Herbicides | Selective weed control | Enhanced efficacy due to trifluoromethyl group |
| Pesticides | Insect repellents | Improved stability and potency |
Material Science
This compound is also utilized in materials science for the development of fluorinated polymers and coatings. The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of methyl 3-[(trifluoromethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The trifluoromethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-[(trifluoromethyl)sulfanyl]propanoate with structurally related propanoate esters, focusing on substituent effects, physical properties, and applications.
Substituent Effects and Reactivity
- Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate Structure: Features a bulky nitro-quinazolinone substituent instead of trifluoromethyl. Reactivity: The electron-withdrawing nitro group increases electrophilicity, enhancing interactions with biological targets. The crystal structure (monoclinic, space group P2₁/n) suggests strong intermolecular hydrogen bonding, influencing solubility and stability . Applications: Likely used in kinase inhibitor development due to the quinazolinone scaffold .
- Reactivity: The amino group facilitates nucleophilic substitution or metal coordination, contrasting with the inert trifluoromethyl group. Physical State: Liquid at room temperature (vs. solid for the trifluoromethyl analogue), indicating lower melting point due to reduced crystallinity .
- Ethyl 3-(Methylsulfonyl)propanoate Structure: Ethyl ester with a sulfonyl (-SO₂-) group. Reactivity: Sulfonyl groups are stronger electron-withdrawing than sulfanyl, increasing acidity of α-hydrogens. Ethyl esters generally exhibit slower hydrolysis than methyl esters, enhancing metabolic stability .
Physical Properties
Key Research Findings
- Electronic Effects: The -S-CF₃ group in this compound provides moderate electron-withdrawing effects, balancing reactivity and stability. This contrasts with stronger electron-withdrawing -SO₂Cl () or electron-donating -NH₂ groups () .
- Biological Activity: Quinazolinone-containing analogues () show promise in anticancer research, while trifluoromethyl variants may optimize pharmacokinetic profiles .
- Synthetic Utility : Methyl esters hydrolyze faster than ethyl analogues, making them preferable for prodrug designs requiring rapid release .
Biological Activity
Methyl 3-[(trifluoromethyl)sulfanyl]propanoate is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, emphasizing its mechanisms of action, chemical properties, and relevant research findings.
This compound has the molecular formula C₅H₇F₃O₂S. The presence of the trifluoromethylsulfanyl group significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical transformations:
- Oxidation: Can yield sulfoxides and sulfones.
- Reduction: Can convert the trifluoromethylthio group to thiols.
- Substitution: The trifluoromethylthio group can be replaced by other functional groups under appropriate conditions.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylthio group enhances the compound's lipophilicity and stability, which may increase its binding affinity to biological targets. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .
Anticancer Properties
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity, including anticancer properties. For example, studies have shown that modifications in the structure of similar compounds can lead to significant cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups has been associated with improved potency in inhibiting tumor growth .
Table 1: Cytotoxicity Data of Trifluoromethyl-containing Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A-431 | TBD | |
| Similar Compound A | Jurkat | TBD | |
| Similar Compound B | HT-29 | TBD |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The trifluoromethylsulfanyl group can enhance the compound's interaction with microbial membranes, potentially leading to increased efficacy against various bacterial strains .
Case Studies and Research Findings
- Cytotoxicity Studies: A study investigating the cytotoxic effects of this compound on cancer cell lines revealed promising results, indicating significant growth inhibition compared to untreated controls. Further investigations into its mechanism suggested that the compound may induce apoptosis through specific signaling pathways .
- Antimicrobial Testing: In antimicrobial assays, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[(trifluoromethyl)sulfanyl]propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 3-[(trifluoromethyl)sulfanyl]propanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Alternatively, thiol-ene "click" chemistry between methyl acrylate and trifluoromethyl sulfanyl derivatives may be employed. Reaction optimization should focus on temperature control (20–40°C), stoichiometric ratios (1:1.2 for thiol-ene), and purification via silica gel chromatography. Monitoring by HPLC (retention time ~0.9 min under SQD-FA05 conditions) ensures product purity .
Q. How can NMR spectroscopy be used to confirm the structure of this compound?
- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) should show a singlet for the methyl ester (δ ~3.6–3.7 ppm) and a triplet for the CH₂ adjacent to the sulfur (δ ~2.8–3.0 ppm, J = 7 Hz). ¹⁹F NMR will exhibit a distinct peak for the CF₃ group (δ ~-40 to -45 ppm). For internal calibration, 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) can be used to standardize chemical shifts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to SDS guidelines: use fume hoods for ventilation, wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid skin contact due to potential sulfhydryl reactivity. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Store in airtight containers at 2–8°C, away from light and oxidizing agents .
Advanced Research Questions
Q. How can crystallographic data resolve molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) in a monoclinic system (space group P2₁/n) reveals bond lengths and angles. For example, the C–S bond length is ~1.8 Å, and the CF₃ group adopts a staggered conformation. Use SHELXL for refinement, applying TWIN/BASF commands for twinned data. Hydrogen-bonding interactions (e.g., C=O⋯H–C) can be visualized using Mercury software .
| Crystal Data | Values |
|---|---|
| Space group | P2₁/n |
| a, b, c (Å) | 4.9146, 26.5065, 14.0900 |
| β (°) | 94.645 |
| Z | 4 |
Q. What analytical strategies address contradictions in GC-MS data when identifying degradation products of this compound?
- Methodological Answer : Discrepancies in retention indices (RI) or fragmentation patterns may arise from co-eluting isomers. Use high-resolution MS (HRMS) to distinguish m/z values (e.g., [M+H₂O]⁺ at m/z 450). Compare experimental RI (e.g., 1177 for methyl 3-(allylsulfanyl)propanoate) with literature databases. Employ tandem MS (MS/MS) to confirm fragmentation pathways, such as cleavage at the sulfanyl group .
Q. How can enzyme inhibition assays utilize this compound to study metabolic pathways?
- Methodological Answer : Design fluorescence-based assays using recombinant enzymes (e.g., alcohol dehydrogenases). Monitor competitive inhibition via Lineweaver-Burk plots, varying substrate concentrations (0.1–10 mM). IC₅₀ values can be calculated using nonlinear regression (e.g., GraphPad Prism). Cross-validate with calorimetry (ITC) to measure binding thermodynamics (ΔH, Kd) .
Q. What computational methods predict the reactivity of the trifluoromethyl sulfanyl group in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to assess electrophilicity. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing transition states. Solvent effects (e.g., DMSO) are modeled using the SMD continuum approach. Compare predicted activation energies (ΔG‡) with experimental kinetic data .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Optimize DFT geometry (e.g., ωB97X-D/cc-pVTZ) and compute shielding tensors with GIAO approximation. Apply scaling factors for ¹H and ¹⁹F shifts. For outliers (>0.5 ppm deviation), check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational flexibility via molecular dynamics (MD) simulations .
Q. What statistical approaches validate reproducibility in synthetic yield data across multiple batches?
- Methodological Answer : Perform ANOVA on yields (n ≥ 3 batches) to identify batch-to-batch variability. Use Grubbs’ test to exclude outliers (α = 0.05). Optimize reaction parameters via Design of Experiments (DoE), such as central composite design for temperature, catalyst loading, and time. Report confidence intervals (95%) for mean yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
